2,4-Difluorophenylacetonitrile

Catalog No.
S703509
CAS No.
656-35-9
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenylacetonitrile

CAS Number

656-35-9

Product Name

2,4-Difluorophenylacetonitrile

IUPAC Name

2-(2,4-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2

InChI Key

AGAOESUOSOGZOD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CC#N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC#N

The exact mass of the compound 2,4-Difluorophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluorophenylacetonitrile is a specialized aromatic nitrile used as a critical precursor in the synthesis of complex organic molecules. The presence and specific positioning of two fluorine atoms on the phenyl ring significantly modify the compound's electronic properties and reactivity compared to non-fluorinated or mono-fluorinated analogs.[1][2] This structural feature is frequently leveraged in medicinal chemistry and agrochemical development to enhance metabolic stability, binding affinity, and overall efficacy of the final active ingredient.[1][3][4] It serves as a key intermediate in the production of pharmaceuticals, such as glucosylceramide synthase inhibitors, and advanced fungicidal agents.

Substituting 2,4-Difluorophenylacetonitrile with simpler analogs like Phenylacetonitrile or 4-Fluorophenylacetonitrile is often unviable in established synthesis routes. The specific 2,4-difluoro substitution pattern dictates the electronic and steric environment crucial for subsequent reactions and the final product's biological activity. For instance, in the synthesis of certain enzyme inhibitors, this precise fluorination pattern is essential for achieving high binding affinity with the target protein.[1] Using an incorrect isomer, such as 2,5-difluorophenylacetonitrile, or a mono-fluorinated version can lead to significantly lower reaction yields, failed cyclizations, or a final compound with diminished or nonexistent therapeutic or fungicidal efficacy.[1] Therefore, procurement decisions must prioritize the exact CAS number (656-35-9) to ensure process reproducibility and the performance of the end-product.

Established Precursor for the Glucosylceramide Synthase Inhibitor Eliglustat

2,4-Difluorophenylacetonitrile is a documented starting material in multiple patented and published synthetic routes to Eliglustat, an FDA-approved treatment for Gaucher disease.[5][6][7] Its structure forms a core component of the final active pharmaceutical ingredient. Alternative routes starting from different precursors, such as 1,4-benzodioxan, require a completely different multi-step synthetic strategy, including Friedel-Crafts acylation and reactions with chiral amines.[8][9] Procuring 2,4-Difluorophenylacetonitrile allows for direct entry into established, high-yielding routes that build the key pyrrolidine ring structure essential for the drug's function.

Evidence DimensionSynthetic Route Viability
Target Compound DataServes as a direct precursor for building the critical (R,R)-1-(2,4-difluorophenyl)-pyrrolidine moiety of Eliglustat.
Comparator Or BaselineAlternative synthesis starting from 1,4-benzodioxan, which requires a fundamentally different and separate synthetic pathway.
Quantified DifferenceNot a quantitative yield difference, but a fundamental strategic divergence in synthesis. Use of this compound avoids re-development of entirely different reaction sequences.
ConditionsDocumented multi-step syntheses for the pharmaceutical agent Eliglustat.

For process chemists and manufacturers, using this specific precursor provides a direct and validated pathway to a high-value pharmaceutical, reducing process development risk and time.

Critical for High Antifungal Activity in Benzimidazole Derivatives

In the development of novel benzimidazole-based antifungal agents, the specific 2,4-difluoro substitution on the benzyl ring, derived from 2,4-Difluorophenylacetonitrile, is directly correlated with maximal efficacy. A study on N1-aryl-benzimidazoles demonstrated that the compound featuring a 2,4-difluorinated benzyl ring exhibited the highest antifungal activity against Candida albicans, Saccharomyces cerevisiae, and Aspergillus flavus, with MIC values of 16–32 mg/L.[5] In contrast, placing a fluoro group at the 3-position resulted in a loss of activity, highlighting the non-interchangeable nature of positional isomers for achieving the desired biological effect.

Evidence DimensionAntifungal Activity (MIC)
Target Compound DataHighest activity against multiple fungal strains (MIC = 16–32 mg/L) for the final derivative.
Comparator Or BaselineIsomeric substitution at the 3-position, which leads to a loss of activity.
Quantified DifferenceQualitatively described as 'highest activity' for the 2,4-difluoro pattern versus 'activity is lost' for a 3-fluoro analog.
ConditionsIn vitro antifungal screening against C. albicans, S. cerevisiae, and A. flavus.

This directly informs procurement for agrochemical R&D, as selecting the 2,4-difluoro precursor is a prerequisite for synthesizing the most potent fungicidal candidates in this class.

Enables Synthesis of Pyrrolidine-Based Scaffolds in Drug Discovery

2,4-Difluorophenylacetonitrile is utilized as a key starting material for creating complex pyrrolidine-containing scaffolds, which are prevalent motifs in over 20 FDA-approved drugs.[5] For example, it is a precursor to (R)-2-(2,4-difluorophenyl)pyrrolidine, a crucial intermediate for various therapeutic agents. The synthesis often involves a multi-step sequence where the nitrile group is transformed and cyclized. The 2,4-difluoro substitution pattern is retained throughout the synthesis and is critical for the final molecule's interaction with biological targets. Using a non-fluorinated or mono-fluorinated analog would result in a fundamentally different final scaffold with altered binding properties.

Evidence DimensionPrecursor Suitability for Core Scaffolds
Target Compound DataEnables synthesis of the 2-(2,4-difluorophenyl)pyrrolidine scaffold.
Comparator Or BaselinePhenylacetonitrile or 4-Fluorophenylacetonitrile, which would produce scaffolds lacking the specific electronic and steric profile conferred by the 2,4-difluoro pattern.
Quantified DifferenceNot applicable (structural difference). The substitution pattern is a defining feature of the target scaffold.
ConditionsMulti-step organic synthesis targeting pyrrolidine-based drug intermediates.

For medicinal chemists and procurement managers in drug discovery, sourcing this specific building block is essential for programs targeting enzymes or receptors where the 2,4-difluoroaryl motif is a known pharmacophore.

Process-Scale Synthesis of Glucosylceramide Synthase Inhibitors

As a validated starting material for the pharmaceutical agent Eliglustat, this compound is the right choice for contract manufacturing organizations (CMOs) and pharmaceutical companies engaged in the process development or commercial-scale synthesis of this drug for Gaucher disease.[5][10] Its use de-risks the supply chain by aligning with established synthetic routes.

Development of Next-Generation Fungicides

In agrochemical research, this compound is a critical building block for creating novel fungicides where high efficacy is linked to the 2,4-difluoro substitution pattern.[8] It is particularly suited for lead optimization programs targeting fungal strains where analogs with other substitution patterns have shown lower activity.

Building Block for Medicinal Chemistry Libraries

This precursor is ideal for constructing focused compound libraries centered around the (difluorophenyl)pyrrolidine scaffold.[11] This is relevant for drug discovery programs targeting kinases or other enzymes where this specific fluorinated motif is known to confer desirable binding or ADME properties.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

656-35-9

Wikipedia

2,4-Difluorobenzyl cyanide

Dates

Last modified: 08-15-2023

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